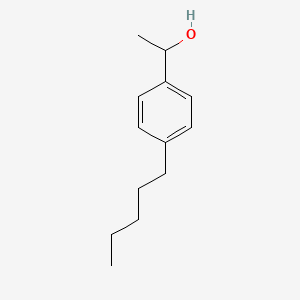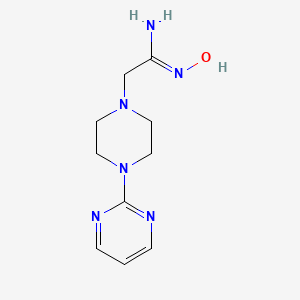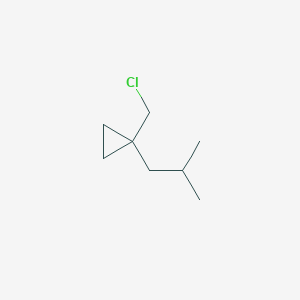![molecular formula C13H18N4 B15262207 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine](/img/structure/B15262207.png)
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of various enzymes and receptors. The structure of this compound includes a pyrrolopyridine core linked to a piperidine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolopyridine core.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the pyrrolopyridine core is reacted with a piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation, migration, and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar structure but differ in the nitrogen placement within the ring system.
Uniqueness
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine is unique due to its specific substitution pattern and the presence of the piperidine moiety, which can enhance its biological activity and selectivity for certain targets .
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H18N4/c14-11-3-6-17(7-4-11)9-10-8-16-13-12(10)2-1-5-15-13/h1-2,5,8,11H,3-4,6-7,9,14H2,(H,15,16) |
InChI Key |
KYTBLDICQZXSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


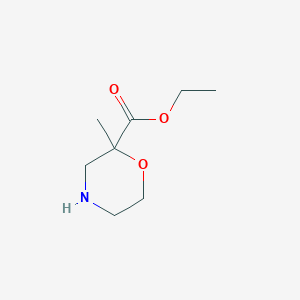
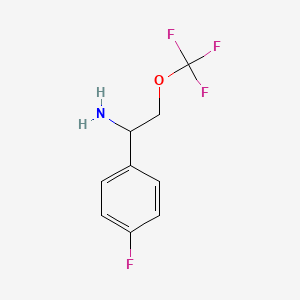
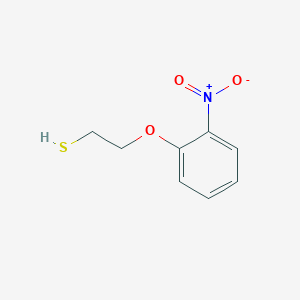
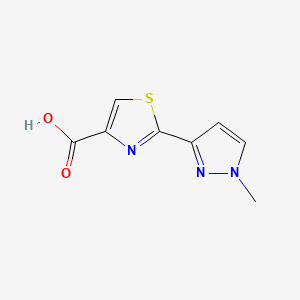

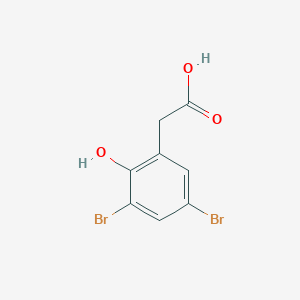
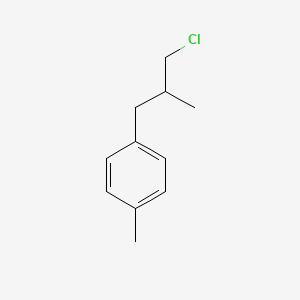
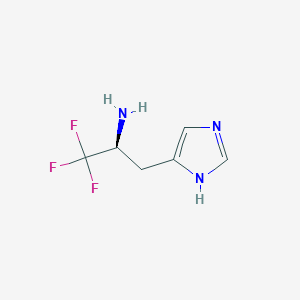
![[2-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B15262202.png)


